L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine is a peptide composed of multiple alanine residues and a single proline residue. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into individual amino acids using water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, altering the peptide’s properties.
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases at physiological pH and temperature.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or performic acid.
Substitution: Amino acid substitution using SPPS with different amino acid derivatives.
Major Products Formed
Hydrolysis: Individual amino acids (alanine and proline).
Oxidation: Oxidized peptide derivatives.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine has various applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and immune responses.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.
L-Alanyl-L-alanine: A simpler peptide with applications in biochemical research.
Uniqueness
L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine is unique due to its specific sequence of multiple alanine residues and a single proline residue, which imparts distinct structural and functional properties. This peptide’s unique sequence allows for specific interactions with biological targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
64152-88-1 |
---|---|
Molecular Formula |
C23H39N7O8 |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H39N7O8/c1-10(24)17(31)25-11(2)19(33)28-14(5)22(36)30-9-7-8-16(30)21(35)27-13(4)18(32)26-12(3)20(34)29-15(6)23(37)38/h10-16H,7-9,24H2,1-6H3,(H,25,31)(H,26,32)(H,27,35)(H,28,33)(H,29,34)(H,37,38)/t10-,11-,12-,13-,14-,15-,16-/m0/s1 |
InChI Key |
GBWDEUMOGFDWNR-VWCBXMNJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.